REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1>C(Cl)Cl>[CH3:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][N:3]=[CH:2]2
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Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=C(C=CC=C12)C
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Name
|
p-toluenesulfonylhydrazide
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Quantity
|
65.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After completion, the reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated to dryness
|
Type
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DISSOLUTION
|
Details
|
the resulted residue redissolved in EtOH (500 mL)
|
Type
|
ADDITION
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Details
|
added 2N NaOH solution (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (3×600 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
The resulted residue was filtered through column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=NC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |